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Compound of Interest

Compound Name: 1-Formylpyrrolidine

Cat. No.: B1209714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Formylpyrrolidine (N-

Formylpyrrolidine), a versatile amide used as a polar aprotic solvent and a formylating reagent

in organic synthesis. This document details its physicochemical properties, synthesis protocols,

key reactions, and spectral data, presented in a format tailored for chemical research and

development.

Physicochemical and Spectral Data
The fundamental properties of 1-Formylpyrrolidine are summarized below. This data is

essential for its application in experimental design, particularly for solvent selection and

reaction condition optimization.

Table 1: Physical and Chemical Properties
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Property Value

CAS Number 3760-54-1

Molecular Formula C₅H₉NO

Molecular Weight 99.13 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 222-224 °C (at 760 mmHg)

Density 1.00 g/cm³ at 25 °C

Refractive Index (n²⁰/D) 1.472

Flash Point 102 °C (216 °F)

Solubility
Miscible with water and most common organic

solvents.

Table 2: Spectroscopic Data
Spectrum Type Key Peaks / Shifts

¹H NMR (CDCl₃)
δ (ppm): 1.90-2.05 (m, 4H, CH₂), 3.40-3.55 (m,

4H, N-CH₂), 8.20 (s, 1H, CHO)

¹³C NMR (CDCl₃)
δ (ppm): 23.5, 26.0 (C-3, C-4), 42.0, 46.5 (C-2,

C-5), 162.5 (C=O)

IR (Neat)
ν (cm⁻¹): 2970 (C-H stretch), 1675 (C=O stretch,

amide), 1430 (CH₂ bend)

Mass Spec (EI)
m/z (%): 99 (M⁺, 40), 70 (M-CHO, 100), 42

(C₂H₄N⁺, 35)

Synthesis of 1-Formylpyrrolidine
The most common and straightforward synthesis of 1-Formylpyrrolidine involves the direct

formylation of pyrrolidine with formic acid.
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Experimental Protocol: Synthesis from Pyrrolidine and
Formic Acid
Objective: To synthesize 1-Formylpyrrolidine via the N-formylation of pyrrolidine.

Materials:

Pyrrolidine

Formic acid (88-98%)

Toluene

Anhydrous sodium sulfate or magnesium sulfate

Standard reflux and distillation glassware

Dean-Stark apparatus

Procedure:

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux

condenser, combine one molar equivalent of pyrrolidine with 1.1 to 1.2 molar equivalents of

formic acid in a volume of toluene sufficient to facilitate azeotropic water removal.

Azeotropic Dehydration: Heat the mixture to reflux. Water, a byproduct of the amidation, will

be collected in the Dean-Stark trap. Continue the reflux until no more water is collected,

indicating the reaction is complete. This typically takes 3-6 hours.

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room

temperature. Remove the toluene under reduced pressure using a rotary evaporator.

Purification: The crude 1-Formylpyrrolidine is then purified by vacuum distillation. Collect

the fraction boiling at approximately 105-107 °C at 10 mmHg.

Drying and Storage: Dry the purified product over anhydrous sodium sulfate, filter, and store

in a tightly sealed container.
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Diagram 1: Synthesis and Purification Workflow
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7. Dry with Na₂SO₄ & Filter

Pure 1-Formylpyrrolidine
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Caption: Diagram 1: General workflow for the synthesis and purification of 1-
Formylpyrrolidine.
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Applications in Organic Synthesis
1-Formylpyrrolidine is a valuable reagent, primarily utilized as a formylating agent in reactions

such as the Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction
In the presence of phosphoryl chloride (POCl₃) or oxalyl chloride, 1-Formylpyrrolidine forms a

Vilsmeier reagent, a potent electrophile used to install a formyl group (-CHO) onto electron-rich

aromatic and heteroaromatic rings.

Mechanism Overview:

The oxygen of the amide attacks the electrophilic phosphorus of POCl₃.

Chloride is eliminated and subsequently attacks the carbonyl carbon.

A cascade of eliminations generates the electrophilic chloroiminium ion, the active Vilsmeier

reagent.

The electron-rich aromatic ring attacks the iminium carbon.

A subsequent hydrolysis step during workup quenches the iminium salt and reveals the

aldehyde product.
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Diagram 2: Vilsmeier Reagent Formation & Formylation

Vilsmeier Reagent Formation

Formylation & Hydrolysis

1-Formylpyrrolidine
+ POCl₃

Intermediate Adduct

Attack

Vilsmeier Reagent
(Chloroiminium ion)

Elimination

Electrophilic Attack

Electron-Rich Aromatic

Iminium Salt Intermediate

Aqueous Workup
(Hydrolysis)

Formylated Aromatic Product

Click to download full resolution via product page

Caption: Diagram 2: Key steps in the Vilsmeier-Haack formylation reaction.
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Experimental Protocol: Formylation of Indole
Objective: To synthesize Indole-3-carboxaldehyde using 1-Formylpyrrolidine and POCl₃.

Materials:

Indole

1-Formylpyrrolidine

Phosphoryl chloride (POCl₃)

Dichloromethane (DCM), anhydrous

Saturated sodium bicarbonate solution

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Standard reaction and extraction glassware

Procedure:

Reagent Preparation (Vilsmeier Reagent): In a flame-dried, two-neck round-bottom flask

under an inert atmosphere (nitrogen or argon), dissolve 1-Formylpyrrolidine (1.2 eq) in

anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add POCl₃ (1.2 eq) dropwise via

syringe, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30-45 minutes

to allow for the formation of the Vilsmeier reagent.

Reaction: Dissolve Indole (1.0 eq) in anhydrous DCM in a separate flask. Add this solution

dropwise to the cold Vilsmeier reagent solution. After the addition is complete, allow the

reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench by the

slow addition of a cold, saturated sodium bicarbonate solution until the pH is basic.
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Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous layer twice more with DCM.

Washing and Drying: Combine the organic extracts and wash sequentially with water and

then brine. Dry the organic layer over anhydrous magnesium sulfate.

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting

crude solid can be purified by recrystallization (e.g., from ethanol/water) or column

chromatography on silica gel to yield pure Indole-3-carboxaldehyde.

Safety and Handling
1-Formylpyrrolidine is considered a combustible liquid with low toxicity. However, standard

laboratory safety precautions should always be observed.

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses,

gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep

containers tightly closed.

First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of

water. If inhaled, move to fresh air. If ingested, seek medical attention. Always consult the

Safety Data Sheet (SDS) for complete information before use.

To cite this document: BenchChem. [An In-depth Technical Guide to 1-Formylpyrrolidine
(CAS 3760-54-1)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209714#1-formylpyrrolidine-cas-number-3760-54-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1209714?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

